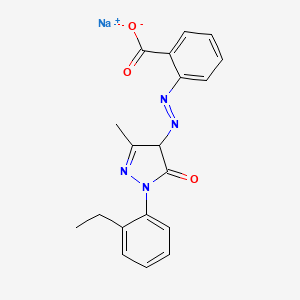

Sodium 2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate

Description

Sodium 2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate is an azo compound featuring a pyrazolone ring linked to a benzoate group via an azo (–N=N–) bond. The pyrazolone moiety is substituted with a 2-ethylphenyl group at the N1 position and a methyl group at C3, while the benzoate group is functionalized with a sodium counterion. Azo compounds of this class are widely studied for their applications in dyes, coordination chemistry, and pharmaceuticals due to their vivid coloration and ability to form stable metal complexes . The structural features of this compound, such as the ethylphenyl substituent and sodium carboxylate, influence its solubility, photostability, and chromatic properties, making it distinct from related derivatives.

Properties

CAS No. |

93805-01-7 |

|---|---|

Molecular Formula |

C19H17N4NaO3 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

sodium;2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoate |

InChI |

InChI=1S/C19H18N4O3.Na/c1-3-13-8-4-7-11-16(13)23-18(24)17(12(2)22-23)21-20-15-10-6-5-9-14(15)19(25)26;/h4-11,17H,3H2,1-2H3,(H,25,26);/q;+1/p-1 |

InChI Key |

SJACULLOQZUZJS-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)C(C(=N2)C)N=NC3=CC=CC=C3C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization of Aromatic Amines

- The process begins with the diazotization of an aromatic amine precursor, often 2-aminobenzoic acid or its derivatives.

- Diazotization is performed by treating the aromatic amine with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid, HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

- The low temperature is critical to stabilize the diazonium intermediate and prevent decomposition.

Preparation of the Pyrazolone Coupling Component

- The pyrazolone moiety, specifically 1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl, is synthesized or procured as a coupling component.

- Pyrazolones are typically prepared by condensation reactions involving hydrazines and β-ketoesters or diketones, followed by functional group modifications to introduce the 2-ethylphenyl substituent.

- The pyrazolone ring contains an active methylene group adjacent to the keto group, which facilitates electrophilic substitution during azo coupling.

Azo Coupling Reaction

- The diazonium salt solution is slowly added to a cooled solution of the pyrazolone derivative under alkaline or neutral conditions.

- The coupling occurs at the active methylene or aromatic position of the pyrazolone, forming the azo linkage (-N=N-).

- The reaction is typically carried out at 0–5 °C to maintain the stability of the diazonium salt and to control the reaction rate.

- The product precipitates out or is extracted and purified by recrystallization.

Detailed Preparation Methodology

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1. Diazotization | Aromatic amine (e.g., 2-aminobenzoic acid), NaNO2, HCl, 0–5 °C | Formation of diazonium salt | Temperature control critical to avoid decomposition |

| 2. Pyrazolone synthesis | Hydrazine derivative, β-ketoester/diketone, reflux | Formation of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl moiety | Substituents introduced via starting materials |

| 3. Coupling reaction | Diazonium salt + pyrazolone derivative, aqueous/alkaline medium, 0–5 °C | Electrophilic substitution forming azo bond | Stirring and slow addition improve yield |

| 4. Isolation and purification | Filtration, washing, recrystallization (ethanol or water) | Obtain pure sodium salt of azo compound | Purity confirmed by melting point, spectroscopy |

Research Findings and Optimization

- Yield and Purity: The azo coupling reaction yields are generally moderate to high (60–90%) depending on the purity of starting materials and reaction conditions.

- Temperature Control: Maintaining low temperature during diazotization and coupling is essential to prevent side reactions and degradation of diazonium salts.

- pH Influence: Slightly alkaline conditions favor coupling efficiency by increasing nucleophilicity of the pyrazolone moiety.

- Solvent Effects: Aqueous media are preferred for diazotization; coupling may be performed in aqueous or mixed solvents to optimize solubility and reaction rate.

- Reaction Time: Typically 30 minutes to 1 hour for coupling; prolonged times may lead to side products.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Temperature | 0–5 °C during diazotization and coupling | Stability of diazonium salt, high yield |

| pH | Acidic for diazotization; neutral to alkaline for coupling | Efficient azo bond formation |

| Solvent | Water or aqueous acid for diazotization; aqueous/alkaline for coupling | Solubility and reaction control |

| Reaction time | 10–15 min diazotization; 30–60 min coupling | Complete conversion, minimal side products |

| Purification method | Recrystallization from ethanol or water | High purity, suitable for analytical use |

Additional Notes

- The sodium salt form is obtained by neutralizing the azo compound with sodium hydroxide or by direct coupling in the presence of sodium ions.

- The azo dye exhibits characteristic UV-Vis absorption due to the azo chromophore, which can be used to monitor reaction progress.

- Safety precautions include handling diazonium salts with care due to their potential instability and explosive nature at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: EINECS 298-481-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving EINECS 298-481-7 typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of EINECS 298-481-7 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and industrial chemicals.

Scientific Research Applications

Pharmaceutical Applications

Sodium 2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate has shown potential in various pharmaceutical applications:

- Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties, making it suitable for use in formulations aimed at preventing bacterial and fungal infections .

- Antioxidant Properties : Studies have demonstrated that derivatives of this compound can act as antioxidants, which are crucial in preventing oxidative stress-related diseases .

- Drug Formulation : It is utilized as a stabilizing agent in drug formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients .

Food Industry Applications

In the food industry, sodium benzoate derivatives, including this compound, are employed for their preservative qualities:

- Preservative : This compound serves as a food preservative, inhibiting the growth of molds and yeasts in acidic foods such as pickles and soft drinks .

- Flavor Enhancer : It is also used to enhance flavors in certain food products, contributing to improved sensory qualities .

Cosmetic Applications

This compound finds its place in cosmetic formulations:

- Preservative Agent : It is incorporated into cosmetic products to prevent microbial contamination and extend shelf life .

- Stabilizer : The compound acts as a stabilizer in emulsions and creams, ensuring consistency and effectiveness over time .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of sodium benzoate derivatives against various pathogens. The results indicated significant inhibitory effects on bacterial growth, suggesting its potential use in topical formulations for wound care .

Case Study 2: Food Preservation

Research conducted by the Food Science Journal demonstrated that sodium benzoate effectively extends the shelf life of acidic beverages by preventing spoilage caused by yeast and mold. The study highlighted its safety profile when used within regulatory limits .

Case Study 3: Cosmetic Stability

A formulation study published in Cosmetics & Toiletries assessed the stability of creams containing sodium benzoate as a preservative. The findings confirmed that products maintained their integrity over time without microbial contamination, supporting its use in cosmetic formulations .

Mechanism of Action

The mechanism of action of EINECS 298-481-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Pyrazolone Ring Substituents

- Target Compound : The 2-ethylphenyl group at N1 introduces steric bulk and moderate electron-donating effects, which may enhance solubility in organic solvents compared to simpler phenyl substituents .

- Sodium 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonate (Acid Red 195) : Substitution with a phenyl group at N1 and a naphthalene-sulphonate group results in higher water solubility and a red-shifted absorption spectrum due to the extended π-system .

- Disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoate : The electron-withdrawing chlorine and sulfonate groups increase polarity and aqueous solubility, making this derivative suitable for textile dyeing under acidic conditions .

Aromatic Moieties and Functional Groups

- Acid Yellow 127 : Incorporates a triazine ring and chlorophenyl substituents, enhancing binding affinity to cellulose fibers. The sodium sulfonate group further improves water solubility .

- 2-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]benzoic acid, sodium salt : The sulphooxyethylsulphonyl group introduces additional sulfonic acid functionalities, improving solubility and thermal stability .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Properties | Applications |

|---|---|---|---|---|

| Sodium 2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate | C₁₉H₁₇N₃O₃Na | 372.35 g/mol | Moderate water solubility, orange-red coloration, stable in neutral pH | Textile dyes, pigments |

| Acid Red 195 | C₂₀H₁₄N₃O₇S₂Na | 503.45 g/mol | High water solubility, λₘₐₐ ~500 nm (red), pH-sensitive | Food coloring, inkjet inks |

| Disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoate | C₁₇H₁₁ClN₄O₆S₂Na₂ | 528.86 g/mol | Excellent solubility in acidic conditions, lightfastness | Leather dyes, paper coatings |

| Acid Yellow 127 | C₂₆H₂₀Cl₂N₉O₄S₂Na | 680.51 g/mol | Bright yellow hue, high affinity for polyamide fibers | Synthetic fiber dyeing |

Biological Activity

Sodium 2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate, a compound with the CAS number 93805-01-7, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H17N4NaO3 |

| Molecular Weight | 372.35 g/mol |

| Boiling Point | 577.9 ºC |

| Flash Point | 303.3 ºC |

| LogP | 1.988 |

The compound's biological activity is primarily attributed to its azo group and pyrazole moiety, which are known to interact with various biological targets. Research indicates that these structures can modulate enzyme activity and influence cellular signaling pathways.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

- Cell Proliferation Inhibition : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be approximately 22.54 µM and 3.0 µM, respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which has been attributed to the compound's ability to interfere with DNA synthesis and repair mechanisms .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Cyclooxygenase Inhibition : Studies have shown that this compound selectively inhibits COX-2 over COX-1, with a selectivity index of 3.46. This suggests its potential use in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Scavenging Activity : The compound has demonstrated significant antioxidant activity by scavenging free radicals, which contributes to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound:

- Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives, including this compound, for their anticancer efficacy against multiple cell lines. The results indicated that modifications in the molecular structure significantly influenced their potency against tumor cells .

- Toxicological Profile : Preliminary toxicological assessments have indicated a favorable safety profile at therapeutic doses, making it a candidate for further clinical development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Sodium 2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate?

- Methodological Answer : The compound can be synthesized via azo coupling reactions. A typical protocol involves refluxing 3-methyl-1-(2-ethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazole with a diazonium salt derived from 2-aminobenzoic acid under acidic conditions. Glacial acetic acid is often used as a catalyst, followed by sodium hydroxide neutralization to yield the sodium salt. Purification is achieved via recrystallization from ethanol/water mixtures .

Q. How can crystallographic characterization be performed to determine the compound’s molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended. Key parameters include refining hydrogen bonding networks and validating the azo (-N=N-) linkage geometry. SHELXL’s constraints (e.g., ADPs for disordered groups) improve accuracy in resolving complex aromatic stacking .

Q. Which spectroscopic techniques are critical for confirming the compound’s functional groups?

- Methodological Answer :

- FT-IR : Identify the azo bond (N=N) at ~1450–1600 cm⁻¹ and carboxylate (-COO⁻) stretching at ~1550–1650 cm⁻¹.

- ¹H/¹³C NMR : Assign pyrazolone ring protons (δ 2.5–3.5 ppm for methyl groups) and aromatic protons (δ 6.5–8.5 ppm). Use deuterated DMSO or D2O as solvents.

- UV-Vis : Monitor π→π* transitions in the azo group (λmax ~400–500 nm) to assess conjugation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Store in airtight containers away from heat and light to prevent azo bond degradation. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Avoid inhalation of powdered forms .

Q. How do the compound’s functional groups influence its solubility and reactivity?

- Methodological Answer : The sodium carboxylate group enhances water solubility, while the hydrophobic 2-ethylphenyl group reduces aggregation in polar solvents. The azo bond is pH-sensitive, degrading under strong acidic/basic conditions. Reactivity can be modulated via substituent effects on the pyrazolone ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., proteins)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure (if available) or DFT-optimized geometry. Focus on the azo group’s electrostatic potential and π-π stacking with aromatic residues. Validate with MD simulations to assess binding stability .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : If NMR suggests conformational flexibility (e.g., tautomerism in the pyrazolone ring), compare XRD-derived bond lengths/angles with DFT calculations. Use variable-temperature NMR to detect dynamic processes. Cross-validate with IR/Raman spectroscopy for symmetry-sensitive vibrations .

Q. What mechanistic insights exist for the azo bond formation during synthesis?

- Methodological Answer : The reaction proceeds via diazotization of 2-aminobenzoic acid (NaNO₂/HCl), followed by electrophilic substitution on the pyrazolone ring. Monitor intermediates via LC-MS and kinetic studies (UV-Vis at λmax ~500 nm). Acidic conditions stabilize the diazonium ion, while excess base may hydrolyze the azo bond .

Q. How does structural modification (e.g., substituents on the phenyl ring) alter photophysical properties?

- Methodological Answer : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) to the phenyl ring and measure shifts in UV-Vis absorption. Time-dependent DFT (TD-DFT) can model excited-state transitions. Compare with analogs like Sodium 2-[[1-(2,5-dichlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoate (CAS 13765-25-8) .

Q. What degradation pathways occur under varying pH and thermal conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring. Acidic conditions cleave the azo bond into aniline derivatives, while alkaline conditions hydrolyze the carboxylate. Use Arrhenius plots to predict shelf life. Identify degradation products via HRMS and ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.